REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[NH:10][CH2:9]2)=[N:6][CH:7]=1.[H-].[Na+].[CH:16](Br)([CH3:18])[CH3:17].BrC1C=CC(C2OC(=O)N(C)C2)=NC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[O:12][C:11](=[O:13])[N:10]([CH:16]([CH3:18])[CH3:17])[CH2:9]2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
Compound 14b
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C1CNC(O1)=O
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
compound 14c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C1CN(C(O1)=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |